molecular formula C16H14N2O2 B14225530 4-(4-Methoxyanilino)quinolin-2(1H)-one CAS No. 824935-58-2

4-(4-Methoxyanilino)quinolin-2(1H)-one

Cat. No.: B14225530
CAS No.: 824935-58-2
M. Wt: 266.29 g/mol
InChI Key: YWAXUDNQAQUPFU-UHFFFAOYSA-N
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Description

4-(4-Methoxyanilino)quinolin-2(1H)-one is a quinoline derivative featuring a 2(1H)-one core substituted at position 4 with a 4-methoxyanilino group (-NH-C₆H₄-OCH₃). Quinolin-2(1H)-ones are heterocyclic scaffolds widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities . The 4-methoxyanilino group may enhance solubility and target binding, as seen in EGFR inhibitors like anilinoquinoline-3-carbonitriles .

Properties

CAS No.

824935-58-2

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

4-(4-methoxyanilino)-1H-quinolin-2-one

InChI

InChI=1S/C16H14N2O2/c1-20-12-8-6-11(7-9-12)17-15-10-16(19)18-14-5-3-2-4-13(14)15/h2-10H,1H3,(H2,17,18,19)

InChI Key

YWAXUDNQAQUPFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=O)NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyanilino)quinolin-2(1H)-one typically involves the reaction of 4-methoxyaniline with a quinoline derivative under specific conditions. One common method includes the use of a coupling reaction where 4-methoxyaniline is reacted with 2-chloroquinoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyanilino)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinolinone core to a dihydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

4-(4-Methoxyanilino)quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyanilino)quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinolin-2(1H)-one derivatives vary in substituents at positions 3, 4, and 7, influencing their physicochemical and biological properties. Key comparisons include:

Compound Name Substituents Molecular Weight Melting Point (°C) Biological Activity Key References
4-Hydroxy-1-methylquinolin-2(1H)-one 4-OH, 1-CH₃ 175.2 >300 Antimicrobial (S. aureus)
4-Chloro-8-methylquinolin-2(1H)-one 4-Cl, 8-CH₃ 195.6 Not reported Precursor for nucleophilic substitutions
4-Azido-8-methylquinolin-2(1H)-one 4-N₃, 8-CH₃ 202.2 Not reported Intermediate for Staudinger reactions
3-[(1H-Pyrazol-4-yl)carbonyl] derivatives 3-CO-pyrazole, 4-OH, 1-CH₃ ~300–330 >300 Moderate antimicrobial activity
4-(Bromomethyl)furoquinolin-2(1H)-one Fused furan, 4-BrCH₂ 306.1 207 Cytotoxic (cancer cell lines)
Anilinoquinoline-3-carbonitriles 3-CN, 4-anilino ~280–310 Not reported EGFR/mTOR inhibition

Key Observations:

  • Substituent Position: 4-Substituents (e.g., OH, Cl, N₃, anilino) significantly influence reactivity and bioactivity. For instance, 4-hydroxy derivatives exhibit antimicrobial properties , while 4-chloro groups serve as precursors for nucleophilic substitutions .
  • Methoxy vs. Hydroxy Groups: Methoxy groups (e.g., in 4-methoxyanilino) may improve lipophilicity and metabolic stability compared to hydroxy groups, as seen in furoquinolinones .

Physicochemical Properties

  • Solubility : 4-Hydroxy derivatives (e.g., compound 5) are less soluble in organic solvents due to hydrogen bonding, whereas methoxy or alkylthio substituents improve lipophilicity .
  • Thermal Stability: Most quinolin-2(1H)-ones decompose above 300°C, with fused-ring derivatives (e.g., furoquinolinones) showing higher melting points .

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